

# Application Note: Synthesis of Ethyl-quinolin-3ylmethyl-amine

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Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

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#### **Abstract**

This application note details a robust and efficient two-step protocol for the synthesis of **Ethyl-quinolin-3-ylmethyl-amine**. The synthesis commences with the preparation of quinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, followed by a reductive amination with ethylamine to yield the target secondary amine. This method is characterized by its accessible starting materials and good overall yield, making it suitable for drug discovery and medicinal chemistry applications where the quinoline scaffold is of significant interest. All experimental procedures are described in detail, and relevant quantitative data are summarized for clarity.

#### Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, substituted quinolin-3-yl-methyl-amine derivatives are of interest as potential pharmacophores. This protocol provides a clear and reproducible method for the synthesis of **Ethyl-quinolin-3-ylmethyl-amine**, a valuable building block for the development of novel therapeutic agents. The described synthetic route proceeds through a Vilsmeier-Haack cyclization to form a key aldehyde intermediate, which is then subjected to reductive amination.[3][4]

#### **Overall Reaction Scheme**

The synthesis of **Ethyl-quinolin-3-ylmethyl-amine** is achieved in two primary stages:



- Synthesis of 2-Chloroquinoline-3-carbaldehyde: N-phenylacetamide is treated with phosphorus oxychloride and dimethylformamide in a Vilsmeier-Haack reaction to yield 2chloroquinoline-3-carbaldehyde.[4]
- Reductive Amination: The resulting aldehyde undergoes reductive amination with ethylamine. This involves the formation of an intermediate imine, which is subsequently reduced in situ with a suitable reducing agent like sodium borohydride to afford the final product.[1][3]

# **Experimental Protocols Materials and Methods**

All reagents and solvents were of analytical grade and used as received from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

## Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

- A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.
- N-phenylacetamide is then added to the Vilsmeier-Haack adduct.[4]
- The reaction mixture is heated to 80-90 °C for several hours.[4]
- After the reaction is complete, the mixture is carefully poured onto crushed ice.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent system like a petroleum ether/ethyl acetate mixture.[4]

## **Step 2: Synthesis of Ethyl-quinolin-3-ylmethyl-amine**

- 2-Chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
- Ethylamine (1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature to form the corresponding imine.



- The reaction mixture is then cooled in an ice bath.
- Sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents) is added portion-wise to the cooled solution. [3]
- The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude **Ethyl-quinolin-3-ylmethyl-amine** can be purified by column chromatography on silica gel.

**Data Presentation** 

Parameter	Step 1: 2-Chloroquinoline- 3-carbaldehyde	Step 2: Ethyl-quinolin-3- ylmethyl-amine
Starting Materials	N-phenylacetamide, POCl₃, DMF	2-Chloroquinoline-3- carbaldehyde, Ethylamine, NaBH4
Solvent	-	Methanol/Ethanol
Reaction Temperature	80-90 °C	0 °C to Room Temperature
Reaction Time	~15 hours[4]	~3-4 hours
Typical Yield	Good	Good[1]
Purity Assessment	TLC, Melting Point, NMR	TLC, NMR, Mass Spectrometry

## **Visualizations**





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